Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate
CAS No.: 1150654-62-8
Cat. No.: VC18499178
Molecular Formula: C5H2BBrF4KN
Molecular Weight: 281.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1150654-62-8 |
|---|---|
| Molecular Formula | C5H2BBrF4KN |
| Molecular Weight | 281.89 g/mol |
| IUPAC Name | potassium;(6-bromo-3-fluoropyridin-2-yl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C5H2BBrF4N.K/c7-4-2-1-3(8)5(12-4)6(9,10)11;/h1-2H;/q-1;+1 |
| Standard InChI Key | YINDAQQRBHWELM-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1=C(C=CC(=N1)Br)F)(F)(F)F.[K+] |
Introduction
Chemical Structure and Key Features
The compound’s structure consists of a pyridine ring system modified with three functional groups:
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Bromine at position 6, enabling electrophilic substitution.
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Fluorine at position 3, enhancing electronic effects and metabolic stability.
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Trifluoroborate (-BF₃K) at position 2, providing stability while retaining reactivity in Suzuki-Miyaura couplings .
The potassium counterion ensures solubility in polar solvents, while the trifluoroborate group resists protodeboronation, a common issue with boronic acids .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 281.88 g/mol | |
| Solubility | Polar solvents (DMSO, MeOH) | |
| Stability | Air-stable, hygroscopic | |
| Hazard Classification | Skin/Eye Irritant (H315/H319) |
Applications in Organic Synthesis
Functional Group Compatibility
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Chemoselectivity: The trifluoroborate remains inert during alkylation, bromination, and oxidation at other sites .
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Drug Intermediate: Used in antiviral and anticancer agents due to pyridine’s bioavailability .
Comparison with Analogous Compounds
| Compound | CAS | Key Differences |
|---|---|---|
| K (6-Bromopyridin-2-yl)trifluoroborate | 1189097-42-4 | Lacks 3-F substituent |
| K (6-Carboxypyridin-3-yl)trifluoroborate | 1245906-66-4 | Carboxylic acid at position 6 |
The 3-fluoro substituent in Potassium 6-bromo-3-fluoropyridine-2-trifluoroborate enhances electron-withdrawing effects, improving reactivity in electrophilic substitutions.
Research Findings and Future Directions
Recent Advances
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Catalytic Applications: Palladium-mediated couplings achieve yields >90% in biaryl syntheses .
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Material Science: Boron-containing polymers show promise in OLEDs .
Challenges and Opportunities
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